Sulfacetamide sodium monohydrate (CAS 6209-17-2) is the highly water-soluble sodium salt of the sulfonamide antibiotic sulfacetamide. Unlike mainstream systemic sulfonamides, this compound is specifically procured for topical, ophthalmic, and dermatological formulations where high local active pharmaceutical ingredient (API) concentrations are required. The monohydrate form provides a stable crystalline powder that resists the extreme hygroscopicity seen in some anhydrous salts, ensuring reproducible batch-to-batch weighing in cGMP environments[1]. Its primary value proposition lies in its specific physicochemical profile: a pKa of 5.4 that allows it to remain 99% ionized and fully soluble at physiological pH, avoiding the precipitation and tissue irritation characteristic of other sulfonamide classes [2].
Attempting to substitute sulfacetamide sodium with other common sulfonamides, such as sulfadiazine or sulfamethoxazole, introduces severe formulation bottlenecks. The free base forms of these alternatives are practically insoluble in water, preventing the creation of the 10–30% w/v aqueous solutions required for topical efficacy [1]. If a formulator attempts to bypass this by using alternative sodium salts, such as sulfadiazine sodium, the resulting solutions are highly alkaline (pH 9–11) [2]. Applying such alkaline solutions to sensitive ocular or dermal tissues causes severe irritation, burning, and potential tissue damage. Sulfacetamide sodium circumvents this by maintaining high aqueous solubility at a neutral, tissue-compatible pH of 7.4, making it strictly non-interchangeable for sensitive topical applications [3].
For topical formulations, API solubility directly dictates maximum achievable concentration. Sulfacetamide sodium achieves an aqueous solubility of approximately 400 mg/mL (1 g in 2.5 mL of water) at room temperature . In stark contrast, the common in-class comparator sulfadiazine free base exhibits an aqueous solubility of only 0.077 mg/mL, while sulfacetamide free base is soluble at less than 1 mg/mL [1]. This >400-fold quantitative advantage allows formulators to achieve the 10% to 30% w/v liquid concentrations necessary for ophthalmic drops, a physical impossibility with the free base variants.
| Evidence Dimension | Aqueous solubility at 25°C |
| Target Compound Data | Sulfacetamide Sodium: ~400 mg/mL |
| Comparator Or Baseline | Sulfadiazine (free base): 0.077 mg/mL |
| Quantified Difference | >400-fold higher solubility |
| Conditions | Aqueous solution at room temperature |
Enables the procurement and formulation of high-concentration (up to 30%) aqueous solutions without co-solvents.
When selecting a soluble sulfonamide salt, the pH required to maintain solubility is a critical procurement parameter. Sulfacetamide has a pKa of 5.4, meaning its sodium salt is 99% ionized and highly soluble at a physiological pH of 7.4 [1]. Conversely, sulfadiazine sodium requires a highly alkaline environment (pH 9.0 to 11.0) to prevent the API from precipitating out of solution [2]. Because solutions above pH 8.5 are severely irritating to conjunctival and dermal tissues, sulfadiazine sodium cannot be used in sensitive topical drops. Sulfacetamide sodium's ability to remain in solution at pH 7.4 makes it the necessary choice for ocular and facial dermatological products.
| Evidence Dimension | Solution pH required to maintain high API solubility |
| Target Compound Data | Sulfacetamide Sodium: pH 7.4 (physiologic) |
| Comparator Or Baseline | Sulfadiazine Sodium: pH 9.0–11.0 (highly alkaline) |
| Quantified Difference | 1.6 to 3.6 pH unit reduction, achieving tissue neutrality |
| Conditions | Aqueous formulation for topical/ophthalmic tissue contact |
Prevents severe tissue irritation and API precipitation in sensitive ocular and dermal formulations.
In industrial compounding, the hydration state of the procured API impacts weighing accuracy and shelf life. Sulfacetamide sodium monohydrate (CAS 6209-17-2) is supplied as a stable crystalline powder that maintains its hydration state under standard ambient storage conditions . Anhydrous sulfonamide sodium salts are often highly hygroscopic, absorbing atmospheric moisture rapidly upon container opening, which skews mass measurements and accelerates degradation. Procuring the specifically defined monohydrate form ensures consistent molar equivalency during batch formulation and extends the practical handling window on the manufacturing floor [1].
| Evidence Dimension | Hygroscopicity and mass stability during handling |
| Target Compound Data | Sulfacetamide Sodium Monohydrate: Stable crystalline solid |
| Comparator Or Baseline | Anhydrous sodium salts: Highly hygroscopic |
| Quantified Difference | Eliminates rapid ambient moisture absorption |
| Conditions | Standard ambient laboratory/manufacturing storage |
Ensures precise batch-to-batch API dosing and reduces the need for strictly controlled low-humidity handling environments.
Because sulfacetamide sodium can be dissolved at up to 30% w/v while buffered to a tissue-compatible pH of 7.4, it is the primary sulfonamide procured for antibacterial eye drops. It is utilized in workflows targeting conjunctivitis and corneal ulcers where alternative salts would cause severe alkaline tissue damage or precipitate in the tear film[1].
In dermatological manufacturing, this compound is frequently formulated at 10% concentration alongside colloidal sulfur. Its high aqueous solubility allows for smooth, non-gritty lotion and wash formulations that remain stable at skin-friendly pH levels, unlike free-base sulfonamides that require heavy solvent use[2].
In advanced drug delivery research, sulfacetamide sodium is procured as a model hydrophilic, anionic API. Its well-defined pKa (5.4) and high ionization at physiological pH make it an ideal candidate for studying anion-exchange release mechanisms and complexation efficiency within alpha- and beta-cyclodextrin cavities [3].
Irritant;Health Hazard